molecular formula C7H7O3P B2671390 1-hydroxy-3H-2,1$l^{5}-benzoxaphosphole 1-oxide CAS No. 75777-32-1

1-hydroxy-3H-2,1$l^{5}-benzoxaphosphole 1-oxide

Cat. No.: B2671390
CAS No.: 75777-32-1
M. Wt: 170.104
InChI Key: ITGRDCRATLPRID-UHFFFAOYSA-N
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Description

1-hydroxy-3H-2,1$l^{5}-benzoxaphosphole 1-oxide is a useful research compound. Its molecular formula is C7H7O3P and its molecular weight is 170.104. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The synthesis of benzoxaphosphole 1-oxides through transition-metal-free methods illustrates the compound's utility in preparing organophosphorus compounds found in natural products and materials. An efficient three-component reaction involving aryne, phosphites, and ketones has been developed to synthesize a variety of benzoxaphosphole 1-oxides, showcasing broad functional group tolerance and moderate to good yields (H. Jeong et al., 2022).

Catalytic Applications

Benzoxaphosphole derivatives have demonstrated efficiency in catalytic processes, such as the Suzuki–Miyaura coupling reactions. The study involving sterically hindered selenoether ligands and palladium(II) complexes as catalysts highlights the potential of organophosphorus compounds in enhancing the efficacy of these coupling reactions under various conditions (Umesh Kumar et al., 2014).

Material Science and Supercapacitors

In material science, the exploration of graphene hydroxide with giant pores for use in supercapacitors reveals the broader impact of organophosphorus chemistry in developing advanced materials. The transformation of graphene oxide to graphene hydroxide, with an emphasis on generating more hydroxyl groups and creating a three-dimensionally networked structure, showcases the innovative application of chemical modification techniques to enhance material properties for energy storage applications (Dongwook Lee and Jiwon Seo, 2014).

Environmental Chemistry and Oxidation Processes

The oxidation of industrial chemicals in environmental contexts, such as benzotriazole and benzothiazole, underscores the importance of organophosphorus compounds in environmental chemistry. Studies on the kinetics and formation of transformation products during photochemical processes provide valuable insights into the degradation pathways and potential environmental impacts of these substances (Ewa Borowska et al., 2016).

Inhibitory Activity in Medicinal Chemistry

The synthesis of 3H-1,2-benzoxaphosphepine 2-oxides and their evaluation as selective inhibitors of human carbonic anhydrase isoforms highlight the potential medicinal applications of benzoxaphosphole derivatives. These compounds exhibit significant selectivity and inhibitory activity against tumor-associated isoforms, demonstrating their relevance in the development of novel therapeutic agents (Aleksandrs Pustenko et al., 2022).

Properties

IUPAC Name

1-hydroxy-3H-2,1λ5-benzoxaphosphole 1-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3P/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGRDCRATLPRID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2P(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-ethoxy-1,3-dihydro-2,1-benzoxaphosphole-1-oxide (4.0 g, 0.02 mole) in 15 ml. of water was heated on a steam bath for 1 hour. The reaction mixture was taken to dryness under vacuum and the residue recrystallized from acetone to yield 1-hydroxy-1,3-dihydro-2,1-benzoxaphosphole-1-oxide (3.4 g, 100% yield) as colorles crystals having a m.p. of 167° C. and the following analysis:
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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